molecular formula C27H19N5O4S2 B11629580 4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B11629580
M. Wt: 541.6 g/mol
InChI Key: BIDHIYOYWKNWFP-HAHDFKILSA-N
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Description

4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Synthesis of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a carbonyl compound.

    Coupling of the Pyrazole and Thiazolidinone Rings: This step often requires the use of a base and a suitable solvent to facilitate the reaction.

    Introduction of the Benzamide Moiety: This final step involves the reaction of the intermediate compound with 4-methylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the nitro group on the pyrazole ring.

    Substitution: Various substitution reactions can be performed on the benzamide moiety and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-nitrophenyl)benzylamine
  • 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate

Uniqueness

The uniqueness of 4-methyl-N-((5Z)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide lies in its combination of a pyrazole ring, a thiazolidinone ring, and a benzamide moiety, which is not commonly found in other compounds. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

Molecular Formula

C27H19N5O4S2

Molecular Weight

541.6 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C27H19N5O4S2/c1-17-10-12-18(13-11-17)25(33)29-31-26(34)23(38-27(31)37)15-20-16-30(21-7-3-2-4-8-21)28-24(20)19-6-5-9-22(14-19)32(35)36/h2-16H,1H3,(H,29,33)/b23-15-

InChI Key

BIDHIYOYWKNWFP-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)SC2=S

Origin of Product

United States

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